molecular formula C10H10N2O4S3 B5359299 3-(methylsulfonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide

3-(methylsulfonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide

Cat. No. B5359299
M. Wt: 318.4 g/mol
InChI Key: NFCIESKPIOGBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(methylsulfonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide, commonly known as MTSEA, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

MTSEA is a sulfhydryl-reactive compound that has been used to modify cysteine residues in proteins. It reacts specifically with the thiol group of cysteine residues, forming a covalent bond. This modification can lead to changes in protein structure and function, which can be studied using various techniques, including X-ray crystallography, nuclear magnetic resonance spectroscopy, and electrophysiology.
Biochemical and Physiological Effects
MTSEA has been shown to have various biochemical and physiological effects. It has been shown to modify the function of ion channels, enzymes, and other proteins. MTSEA has been used to study the role of cysteine residues in protein function, as well as the effects of protein modification on cell signaling and metabolism.

Advantages and Limitations for Lab Experiments

MTSEA has several advantages for lab experiments, including its specificity for cysteine residues and its ability to modify proteins in a reversible manner. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on MTSEA. One area of research is the development of new methods for the synthesis of MTSEA and related compounds. Another area of research is the application of MTSEA in the study of protein structure and function, particularly in the context of disease. MTSEA may also have potential applications in drug discovery and development, as well as in the development of new diagnostic tools for various diseases.

Synthesis Methods

MTSEA can be synthesized using various methods, including the reaction of 2-chlorobenzenesulfonyl chloride with thiosemicarbazide in the presence of a base. The product is then reacted with methylsulfonyl chloride to form MTSEA. Other methods include the reaction of 2-aminobenzenesulfonamide with thiosemicarbazide in the presence of sulfuric acid, followed by reaction with methylsulfonyl chloride.

Scientific Research Applications

MTSEA has been extensively studied for its applications in various fields of scientific research. It has been used as a tool to study the structure and function of proteins, as well as the mechanism of action of ion channels. MTSEA has been used to study the conformational changes in proteins, which are critical for their function. It has also been used to study the gating mechanism of ion channels, which are important for the regulation of ion flow across cell membranes.

properties

IUPAC Name

3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S3/c1-18(13,14)8-3-2-4-9(7-8)19(15,16)12-10-11-5-6-17-10/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCIESKPIOGBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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